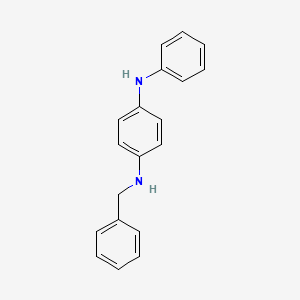
N-Benzyl-N'-phenyl-p-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N’-phenyl-p-phenylenediamine: is an organic compound that belongs to the class of N,N’-substituted p-phenylenediamines. These compounds are known for their antioxidant properties and are widely used in various industrial applications, particularly in the rubber industry to prevent the degradation of polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-phenyl-p-phenylenediamine typically involves the reaction of benzyl chloride with N-phenyl-p-phenylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of N-Benzyl-N’-phenyl-p-phenylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N’-phenyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N’-phenyl-p-phenylenediamine is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in preventing the degradation of polymers and other materials .
Biology: In biological research, this compound is used to study the effects of antioxidants on cellular processes. It helps in understanding the mechanisms of oxidative stress and its impact on biological systems .
Industry: The primary industrial application of N-Benzyl-N’-phenyl-p-phenylenediamine is in the rubber industry, where it is used as an antioxidant to extend the lifespan of rubber products. It is also used in the production of dyes and pigments .
Mécanisme D'action
N-Benzyl-N’-phenyl-p-phenylenediamine functions as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to polymers and other materials. The compound forms stable aminyl radicals, which do not propagate the chain reaction of oxidation .
Comparaison Avec Des Composés Similaires
- N-Phenyl-N’-dimethyl-butyl-p-phenylenediamine (6PPD)
- N-Phenyl-N’-isopropyl-p-phenylenediamine (IPPD)
- N-Phenyl-N’-(α-methylbenzyl)-p-phenylenediamine (SPPD)
- N-(2-methoxybenzyl)-N’-phenyl-p-phenylenediamine (MBPPD)
- N-(1-methyl-1-phenylethyl)-N’-phenyl-p-phenylenediamine (CPPD)
Uniqueness: N-Benzyl-N’-phenyl-p-phenylenediamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between stability and reactivity, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
13556-73-5 |
|---|---|
Formule moléculaire |
C19H18N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-N-benzyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-14,20-21H,15H2 |
Clé InChI |
CKVFMHUYNFWPAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



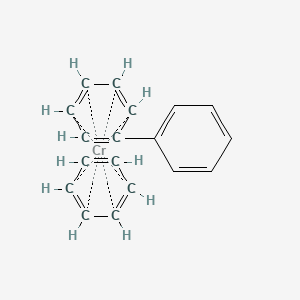


![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
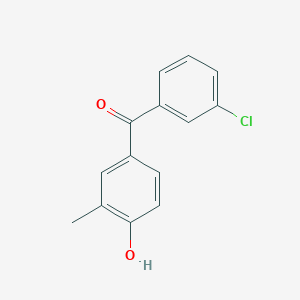

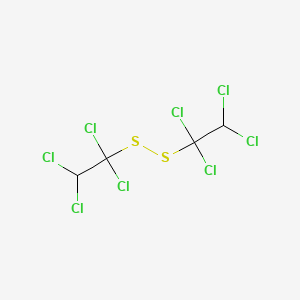

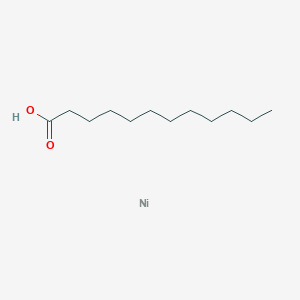

![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
